3-pyridin-4-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride
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Overview
Description
3-pyridin-4-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The dihydrochloride form enhances its solubility and stability, making it suitable for various biological assays and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyridin-4-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form a hydrazone intermediate, which then undergoes cyclization in the presence of an acid catalyst to yield the pyrazolo[4,3-c]pyridine core. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of high-purity starting materials and solvents, along with rigorous purification steps such as recrystallization and chromatography, ensures the production of high-quality 3-pyridin-4-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, 3-pyridin-4-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Medicine
In medicine, the compound’s derivatives are studied for their therapeutic potential. Research has shown promising results in the inhibition of specific enzymes and receptors, which could lead to new treatments for diseases such as cancer and neurodegenerative disorders.
Industry
Industrially, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of 3-pyridin-4-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include the inhibition of kinase activity, leading to the disruption of cellular signaling and growth.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-b]pyridine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
Compared to these similar compounds, 3-pyridin-4-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride form. This enhances its solubility and stability, making it more suitable for biological applications. Additionally, its specific interactions with molecular targets provide distinct therapeutic potentials that are not observed with other similar compounds.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique properties and versatile applications make it a valuable compound for further study and development.
Properties
IUPAC Name |
3-pyridin-4-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4.2ClH/c1-4-12-5-2-8(1)11-9-7-13-6-3-10(9)14-15-11;;/h1-2,4-5,13H,3,6-7H2,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWGFJZSYXOEOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C3=CC=NC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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